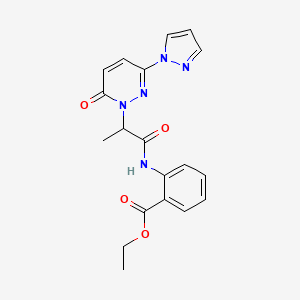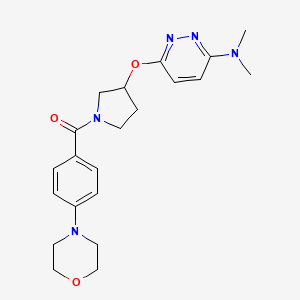![molecular formula C17H14BrN3O2S2 B2997869 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865180-54-7](/img/structure/B2997869.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their potential antidepressant and anticonvulsant effects . Additionally, they have shown good cytotoxicity against certain human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to yield a wide range of derivatives .
Chemical Reactions Analysis
The key reaction involved in the synthesis of these compounds is a 1,3-dipolar cycloaddition, which is a type of pericyclic reaction that involves the reaction of a dipole with a dipolarophile .
Aplicaciones Científicas De Investigación
Sulfonamides and Thiazole Derivatives
Antiglaucoma Agents : Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been extensively studied and developed for treating glaucoma, a major cause of blindness. These compounds work by reducing intraocular pressure (IOP) through the inhibition of carbonic anhydrase, thus decreasing bicarbonate formation and aqueous humor secretion. The development of both systemic (e.g., acetazolamide, methazolamide) and topical (e.g., dorzolamide, brinzolamide) CAIs represents a significant advancement in glaucoma treatment. The exploration of novel sulfonamide CAIs, incorporating nitric oxide-donating moieties or combining sulfonamide and prostaglandin analogs, suggests ongoing innovation in this therapeutic area (Masini, Carta, Scozzafava, & Supuran, 2013).
Antiepileptic and Neuroprotective Applications : Research on thiazole and benzothiazole derivatives has shown promise in the development of antiepileptic drugs. Zonisamide, a benzisoxazole derivative, has been documented for its efficacy in treating partial seizures, with its mechanism of action involving the blockade of seizure discharges and suppression of the epileptogenic focus. Despite its therapeutic potential, the need for therapeutic drug monitoring due to potential side effects underscores the importance of continued research for safer alternatives (Peters & Sorkin, 1993).
Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds demonstrate significant potential as alternative agents for treating inflammation and oxidative stress-related conditions. The synthesis approach and subsequent evaluations highlight the versatility of thiazole-based compounds in developing new therapeutic agents (Raut et al., 2020).
Mecanismo De Acción
While the exact mechanism of action of these compounds is not clear, some studies suggest that they may exert their effects by interacting with certain biological targets. For example, some benzo[d]thiazol derivatives have been found to have antidepressant activity, potentially by increasing the concentrations of serotonin and norepinephrine .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h3-7,9H,1,8H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDVRDKVNHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)

![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)




![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)


